L-beta,gamma-Dihexadecyl-alpha-cephalin
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Overview
Description
L-beta,gamma-Dihexadecyl-alpha-cephalin: is a phospholipid compound with the chemical formula C37H78NO6P and a molecular weight of 663.99 g/mol . It is a non-polar, lipid-soluble substance that contains a phospholipid head group and two hexadecyl (sixteen-carbon) tail groups . This compound is commonly used in cell research as a building material for phospholipid monolayers or bilayers, which are essential for studying the structure and function of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-beta,gamma-Dihexadecyl-alpha-cephalin typically involves the esterification reaction between 1,2-dihexadecylphosphoric acid and ethanolamine under suitable reaction conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the laboratory setup and the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: L-beta,gamma-Dihexadecyl-alpha-cephalin undergoes various chemical reactions, including:
Substitution: Substitution reactions can take place, where functional groups on the phospholipid head group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized phospholipids, while reduction can yield reduced phospholipids with altered head groups .
Scientific Research Applications
L-beta,gamma-Dihexadecyl-alpha-cephalin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of L-beta,gamma-Dihexadecyl-alpha-cephalin involves its integration into phospholipid bilayers, where it interacts with other lipid molecules and proteins . This interaction affects the fluidity and permeability of the membrane, influencing various cellular processes . The compound can also serve as a carrier for drugs, facilitating their transport across cell membranes .
Comparison with Similar Compounds
- 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine
- Dihexadecylphosphatidylethanolamine
- 1,2-Di-O-hexadecyl-sn-glycero-3-phosphatidylethanolamine
Comparison: L-beta,gamma-Dihexadecyl-alpha-cephalin is unique due to its specific structure, which includes a phospholipid head group and two hexadecyl tail groups . This structure allows it to form stable phospholipid bilayers, making it particularly useful in cell membrane research . Similar compounds may have variations in the head group or tail groups, affecting their properties and applications .
Properties
CAS No. |
54285-60-8 |
---|---|
Molecular Formula |
C37H78NO6P |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
2-aminoethyl 2,3-dihexadecoxypropyl hydrogen phosphate |
InChI |
InChI=1S/C37H78NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-41-35-37(36-44-45(39,40)43-34-31-38)42-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,38H2,1-2H3,(H,39,40) |
InChI Key |
UXDBPOWEWOXJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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